molecular formula C9H11ClN2 B8008442 1-Methyl-1H-indol-4-amine hydrochloride CAS No. 476194-49-7

1-Methyl-1H-indol-4-amine hydrochloride

Cat. No.: B8008442
CAS No.: 476194-49-7
M. Wt: 182.65 g/mol
InChI Key: QKGPVXPUTAEHBY-UHFFFAOYSA-N
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Description

1-Methyl-1H-indol-4-amine hydrochloride is a chemical compound with the molecular formula C9H11N2Cl It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

The synthesis of 1-Methyl-1H-indol-4-amine hydrochloride can be achieved through several routes. One common method involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can be further modified to obtain this compound.

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

1-Methyl-1H-indol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

1-Methyl-1H-indol-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-1H-indol-4-amine hydrochloride can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties

Properties

IUPAC Name

1-methylindol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-11-6-5-7-8(10)3-2-4-9(7)11;/h2-6H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGPVXPUTAEHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476194-49-7
Record name 1H-Indol-4-amine, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476194-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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